molecular formula C10H16O3 B14741155 4-(2-Oxocyclohexyl)butanoic acid CAS No. 1838-60-4

4-(2-Oxocyclohexyl)butanoic acid

Cat. No.: B14741155
CAS No.: 1838-60-4
M. Wt: 184.23 g/mol
InChI Key: HFBXIQKLVPRBAO-UHFFFAOYSA-N
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Description

4-(2-Oxocyclohexyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₃. It is also known as cyclohexanebutanoic acid, 2-oxo. This compound is characterized by a cyclohexane ring with a ketone group at the second position and a butanoic acid chain attached to the fourth position. It has a molecular weight of 184.232 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxocyclohexyl)butanoic acid can be achieved through various methods. One common approach involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxocyclohexyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Oxocyclohexyl)butanoic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-oxocyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

4-(2-Oxocyclohexyl)butanoic acid can be compared with other similar compounds, such as:

  • 4-(2-Phenylbutanoylamino)butanoic acid
  • 4-(2-Phenylethylamino)butanoic acid
  • 4-(2-Methylphenyl)butanoic acid
  • 4-(2-Cyanoethylamino)butanoic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyclohexane ring and the ketone group in this compound makes it unique and suitable for specific chemical reactions and applications .

Properties

CAS No.

1838-60-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-(2-oxocyclohexyl)butanoic acid

InChI

InChI=1S/C10H16O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h8H,1-7H2,(H,12,13)

InChI Key

HFBXIQKLVPRBAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCC(=O)O

Origin of Product

United States

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